molecular formula C8H9NO3 B094649 4-Methyl-2-nitroanisole CAS No. 119-10-8

4-Methyl-2-nitroanisole

Cat. No.: B094649
CAS No.: 119-10-8
M. Wt: 167.16 g/mol
InChI Key: LGNMURXRPLMVJI-UHFFFAOYSA-N
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Description

4-Methyl-2-nitroanisole is an aromatic compound with the molecular formula C8H9NO3 It is characterized by a benzene ring substituted with a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2)

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-nitroanisole can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-methoxy-4-methylbenzene (p-cresol methyl ether) using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of by-products.

Industrial Production Methods: Industrial production of 1-methoxy-4-methyl-2-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-nitroanisole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions. For example, demethylation can occur using boron tribromide (BBr3) to yield 4-methyl-2-nitrophenol.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Boron tribromide for demethylation.

    Oxidation: Potassium permanganate for oxidation of the methyl group.

Major Products:

    Reduction: 1-Methoxy-4-methyl-2-aminobenzene.

    Substitution: 4-Methyl-2-nitrophenol.

    Oxidation: 1-Methoxy-4-carboxy-2-nitrobenzene.

Scientific Research Applications

4-Methyl-2-nitroanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    1-Methoxy-4-nitrobenzene: Lacks the methyl group, making it less reactive in oxidation reactions.

    4-Methoxy-2-nitrobenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.

    1-Methoxy-2-nitrobenzene: The position of the nitro group influences its chemical behavior and reactivity.

Uniqueness: 4-Methyl-2-nitroanisole is unique due to the presence of all three substituents (methoxy, methyl, and nitro groups) on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

1-methoxy-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNMURXRPLMVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029152
Record name 1-Methoxy-4-methyl-2-nitrobenzene
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-10-8
Record name 1-Methoxy-4-methyl-2-nitrobenzene
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Record name 1-Methoxy-4-methyl-2-nitrobenzene
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Record name Benzene, 1-methoxy-4-methyl-2-nitro-
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Record name 1-Methoxy-4-methyl-2-nitrobenzene
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Record name Methyl 2-nitro-p-tolyl ether
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Record name 1-METHOXY-4-METHYL-2-NITROBENZENE
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Synthesis routes and methods

Procedure details

A reaction mixture of 2-nitro-p-cresol (23.58 g, 0.154 mmol), methylene chloride (200 ml), tetra-n-butylammonium hydrogensulfate (5.15 g, 15.2 mmol), 1N sodium hydroxide (170 ml) and dimethyl sulfate (16.0 ml, 0.169 mmol) was stirred at room temperature for 2 hours. The reaction mixture was poured into water and extracted with methylene chloride. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and evaporated. The concentrate was immediately used for the next reaction.
Quantity
23.58 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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